![molecular formula C21H20N2O5 B2542186 2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide CAS No. 1020251-96-0](/img/structure/B2542186.png)
2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide
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Overview
Description
This compound is a chemical substance with the molecular formula C21H20N2O5 . It is a complex organic compound that contains several functional groups, including two methoxy groups attached to a phenyl ring, an acetohydrazide group, and an indenone group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group is a phenyl ring with two methoxy (OCH3) substituents. The N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide part of the molecule contains an indenone ring, which is a fused cyclohexene and cyclopentadiene ring, with a ketone (C=O) and a hydrazone (N-N=C-) group .Scientific Research Applications
Synthesis and Chemical Properties
Compounds with the indenylidene moiety are frequently explored for their interesting chemical properties and potential in synthesizing novel heterocyclic compounds. For instance, Hassan et al. (2010) described the synthesis of spiro(indenepyrazole) and indenotriazinone derivatives through reactions involving thiosemicarbazides and (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile, showcasing the versatility of indenylidene compounds in heterocyclic chemistry (Hassan et al., 2010). Similarly, Surikova et al. (2008) investigated reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid derivatives with nitrogen-centered nucleophiles, demonstrating the reactivity of indenylidene derivatives in forming complex heterocyclic structures (Surikova et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(19-20(25)14-6-4-5-7-15(14)21(19)26)22-23-18(24)11-13-8-9-16(27-2)17(10-13)28-3/h4-10,25H,11H2,1-3H3,(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKBCISTJLPCQC-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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